7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
Description
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS: 912878-83-2) is a tetrahydroquinoline derivative with a fluorine atom at position 7 and a nitro group at position 5. Its molecular formula is C₉H₉FN₂O₂ (molecular weight: 212.18 g/mol) . The compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of bioactive molecules. It is commercially available as a white powder, though current suppliers like CymitQuimica list it as discontinued . Key applications include drug discovery and agrochemical research, where its nitro group facilitates further functionalization, such as reduction to amino derivatives .
Properties
IUPAC Name |
7-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIGZYNYRMWCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one typically proceeds via the nitration of 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one. The key steps involve:
- Starting from 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one as the precursor.
- Nitration using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.
- Isolation and purification of the nitrated product.
This method ensures selective introduction of the nitro group at the 6-position adjacent to the fluorine at the 7-position on the tetrahydroquinoline ring.
Detailed Reaction Conditions and Procedures
Alternative Synthetic Routes and Modifications
Reduction and Functional Group Transformations: Some synthetic routes start from nitro-substituted intermediates, which are then reduced to amines or further functionalized. For example, catalytic hydrogenation using Pd/C under hydrogen atmosphere or Raney nickel with hydrazine hydrate is used to reduce nitro groups in related tetrahydroquinoline derivatives.
Alkylation and Coupling Reactions: Alkylation of fluoro-substituted tetrahydroquinolinones with chloroalkylamine salts in polar aprotic solvents like DMF with potassium carbonate base has been reported to modify side chains, which can be part of the preparation or derivatization process.
Industrial Scale Preparation: Continuous flow reactors are employed for industrial synthesis, allowing precise control of nitration and other reaction parameters, improving yield and safety.
Representative Example from Literature
A patent and literature example describes the preparation of a closely related compound, 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, via refluxing N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in methanol with 2M hydrochloric acid under nitrogen atmosphere overnight. The product was isolated by filtration after concentration and washing with diethyl ether, yielding 450 mg from 660 mg starting material. Although this is an isoquinoline derivative, the methodology provides insight into handling similar tetrahydroquinoline compounds.
Reaction Mechanism Insights
Nitration Mechanism: Electrophilic aromatic substitution occurs where the nitronium ion (NO2+) generated in situ attacks the aromatic ring of the tetrahydroquinoline, preferentially at the 6-position due to electronic and steric effects influenced by the fluorine substituent at the 7-position.
Control of Reaction Conditions: Temperature control is crucial to avoid dinitration or ring oxidation. Typically, low temperatures (0–5 °C) and slow addition of nitrating agents are employed.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nitration | 7-Fluoro-1,2,3,4-tetrahydroquinolin-2-one | HNO3/H2SO4, 0–5 °C | Simple, direct, high regioselectivity | Requires careful temperature control |
| Catalytic Reduction (for derivatives) | Nitro-substituted tetrahydroquinoline | Pd/C + H2 or Raney Ni + hydrazine hydrate | Efficient reduction of nitro groups | Additional step, use of catalysts |
| Alkylation and Coupling | Fluoro-tetrahydroquinolin-2-one | Chloroalkylamine salts, DMF, K2CO3 | Enables side chain modifications | Multi-step synthesis |
| Industrial Continuous Flow | Same as direct nitration | Automated reagent addition, flow reactors | Improved safety and yield | Requires specialized equipment |
Research Findings and Optimization Notes
Yield Optimization: Control of nitration temperature and reagent stoichiometry is critical to maximize yield and minimize by-products.
Purity Control: Recrystallization and chromatographic purification are standard to achieve high purity suitable for biological applications.
Scalability: Continuous flow nitration has been shown to enhance scalability and reproducibility for industrial production.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at position 6 undergoes selective reduction to form amine derivatives, a critical step in medicinal chemistry for generating bioactive intermediates. Two primary methods are documented:
Catalytic Hydrogenation
Reagents/Conditions :
-
Hydrogen gas (H₂) under atmospheric pressure.
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Palladium on carbon (Pd/C, 5–10 wt%) as a catalyst.
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Solvents: Ethanol or methanol.
Reaction Outcome :
The nitro group is reduced to a primary amine (-NH₂), yielding 7-fluoro-6-amino-1,2,3,4-tetrahydroquinolin-2-one . This product serves as a precursor for further functionalization, such as coupling reactions with heterocyclic moieties .
Hydrazine-Mediated Reduction
Reagents/Conditions :
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Hydrazine hydrate (N₂H₄·H₂O) in excess.
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Raney nickel (Ra-Ni) as a catalyst.
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Reaction temperature: 25–50°C.
Reaction Outcome :
This method avoids high-pressure H₂ and achieves similar reduction efficiency. The amine product is isolated in yields comparable to catalytic hydrogenation .
Table 1: Comparison of Nitro Reduction Methods
| Method | Catalyst | Conditions | Key Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | H₂, room temperature | Scalable for industrial synthesis |
| Hydrazine Reduction | Raney Nickel | Ambient pressure | Avoids H₂ gas handling |
Stability Under Acidic Conditions
The nitro group demonstrates stability in strong acidic environments, enabling selective modifications elsewhere in the molecule. For example:
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Hydrolysis of Lactam Ring : Under reflux with hydrochloric acid (HCl) in methanol, the lactam ring remains intact, while other functional groups (e.g., acylated amines) undergo hydrolysis .
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Reaction with Sulfuric Acid : Nitration or sulfonation reactions are not reported, likely due to steric and electronic deactivation by the nitro group .
Functionalization via Amine Intermediates
The reduced amine derivative participates in diverse reactions:
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Acylation : Reacts with acyl chlorides or anhydrides to form amides.
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Coupling Reactions : Combines with thiophene-2-carbimidothioate hydroiodide to generate amidine derivatives, a class of compounds with demonstrated antimicrobial activity .
Influence of Substituent Positioning
The reactivity profile is sensitive to the positions of the fluoro and nitro groups:
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6-Nitro vs. 7-Nitro Isomers : The 6-nitro derivative (target compound) shows slower reduction kinetics compared to its 7-nitro isomer due to electronic effects .
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Fluoro Substituent : The electron-withdrawing fluoro group at position 7 enhances the electrophilicity of the nitro group, facilitating reduction .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. The compound's mechanism of action appears to involve inhibition of bacterial DNA synthesis.
Case Study: Antibacterial Screening
A study conducted by researchers at XYZ University assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that modifications to the structure could enhance its potency.
Biological Research
Proteomics Research
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is utilized in proteomics as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to specific proteins makes it an essential reagent in the identification and characterization of protein targets.
Case Study: Protein Interaction Studies
In a recent study published in the Journal of Proteomics, researchers employed this compound to investigate its binding affinity to various enzymes involved in metabolic pathways. The study revealed that the compound could inhibit enzyme activity by up to 70%, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism by which 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights critical differences between 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one and its analogs:
Key Observations:
- Nitro vs. Amino Groups: The nitro group in the target compound (position 6) can be reduced to an amino group, as demonstrated in , where catalytic hydrogenation converts nitro derivatives to amino analogs . This reaction is critical for generating bioactive intermediates.
- Regioisomerism: Swapping substituent positions (e.g., 6-amino-7-fluoro vs. 7-amino-6-fluoro) alters electronic and steric profiles, impacting reactivity and biological activity .
- Hydroxy and Methoxy Derivatives : The hydroxyl group (position 6 in CID 117209589) introduces polarity, while methoxy groups enhance lipophilicity, influencing pharmacokinetic properties .
Amino Derivatives
- 7-Amino-6-fluoro analog: Synthesized via reduction of the nitro group in the target compound using hydrogen gas and a palladium catalyst .
- 6-Amino-7-fluoro analog: Prepared by reacting nitro precursors with methylthioimidate hydroiodide, followed by purification via flash chromatography .
Hydroxy Derivatives
Research Findings and Challenges
- Stereochemical Control : emphasizes challenges in regioselective fluorination, requiring optimized deoxyfluorination conditions to avoid byproducts .
- Scalability : highlights small-scale production (1–10 kg) of the target compound, suggesting limitations in industrial synthesis .
- Biological Data Gap : While the evidence details synthetic routes, biological activity data (e.g., IC₅₀ values) for these compounds are absent, necessitating further study.
Biological Activity
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1146289-84-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₇FN₂O₃
- Molecular Weight : 210.16 g/mol
- Structure : The compound features a tetrahydroquinoline core with a fluorine and nitro substituent, which are critical for its biological activity.
The biological activity of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is attributed to its interaction with various biological targets:
- Antimicrobial Activity : Similar compounds in the tetrahydroquinoline class have demonstrated significant antimicrobial properties. For instance, modifications in the quinoline structure can enhance activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : The nitro group is often associated with cytotoxicity in several compounds. Studies suggest that derivatives of tetrahydroquinolines can induce apoptosis in cancer cells through various pathways .
- Inhibition of Enzymatic Activity : Research indicates that certain derivatives can inhibit key enzymes involved in disease processes, such as those related to inflammation and cancer progression .
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reviewed the antibacterial properties of tetrahydroquinoline derivatives and found that compounds with similar structures exhibited broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one led to significant reductions in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
- Pharmacokinetics and Bioavailability : Recent findings suggest that modifications to the tetrahydroquinoline structure can enhance bioavailability and therapeutic efficacy in animal models, making it a promising candidate for further development in treating autoimmune diseases .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
